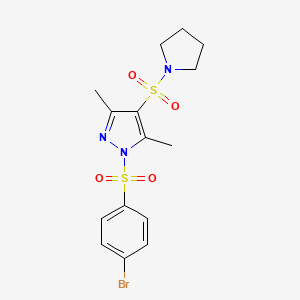

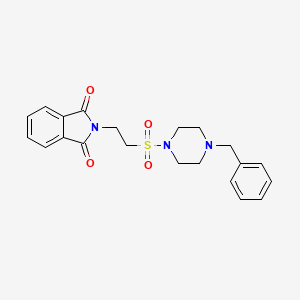

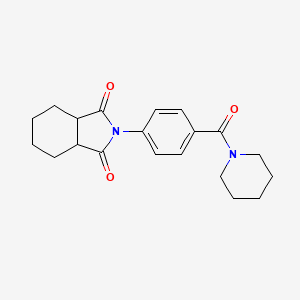

![molecular formula C16H16N2O5S B2502273 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351634-47-3](/img/structure/B2502273.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a benzo[d][1,3]dioxole ring, and a thiophene ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions that can include the formation of amide bonds, rearrangements, and ring-closure reactions. For instance, the synthesis of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides is achieved through a novel one-pot approach involving Meinwald rearrangement and a new rearrangement sequence, which could be relevant to the synthesis of our compound of interest . Additionally, the synthesis of benzenesulfonamides as inhibitors, which share some structural similarities with oxalamides, involves structure-activity relationship studies and biochemical characterizations .

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest can be determined using spectral analysis and X-ray diffraction studies. For example, a related compound with a thiophene ring was crystallized and its structure was elucidated, showing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These techniques could be applied to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The compound's functional groups suggest that it may undergo various chemical reactions. For instance, the oxalamide group could be involved in acid-catalyzed rearrangements similar to those used in the synthesis of di- and mono-oxalamides . The benzo[d][1,3]dioxole and thiophene rings could participate in electrophilic aromatic substitution reactions or act as nucleophiles in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the oxalamide group could confer hydrogen bonding capabilities, affecting solubility and melting point. The aromatic rings could contribute to the compound's UV-Vis absorption properties, making it potentially useful for spectroscopic studies. The compound's reactivity could be explored using selective oxidizing agents, as demonstrated by the oxidation reactions investigated with N-Hydroxy-o-benzenedisulfonimide .

Applications De Recherche Scientifique

Anticancer Activity : A study on functionalized sulfur-containing heterocyclic analogs highlighted their selectivity towards laryngeal cancer cells. These compounds, including derivatives similar to the compound of interest, showed antiproliferative activity, enhanced antioxidant enzyme activity, reduced ROS production, and induced apoptosis in cancer cells through the activation of the caspase cascade and cell cycle arrest in the Sub-G1 phase. The study suggests potential for these compounds in combinational therapy to enhance the bioavailability of drugs for effective chemotherapy (Haridevamuthu et al., 2023).

Material Science : Research into azo polymers for reversible optical storage revealed that compounds containing sulfur groups, similar in structure to the compound , when copolymerized, exhibit high photoinduced birefringence. This characteristic is attributed to the cooperative motion of polar side groups, indicating applications in the field of optical data storage and photonic devices (Meng et al., 1996).

Chemical Synthesis : A study on copper-catalyzed coupling reactions demonstrated the efficacy of compounds structurally related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide in facilitating the amidation of (hetero)aryl chlorides. This showcases the compound's potential role in the development of novel synthetic methodologies for constructing complex molecules (De et al., 2017).

Antidepressant Activity : Investigation into the modulation of serotonergic function by compounds acting as serotonin reuptake inhibitors and 5-HT1A receptor agonists suggests potential antidepressant applications. Similar compounds enhance extracellular serotonin concentration in rat brain, indicating their potential utility in treating depressive disorders (Romero et al., 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures have shown activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific type of cancer cell line being targeted .

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-16(21,13-3-2-6-24-13)8-17-14(19)15(20)18-10-4-5-11-12(7-10)23-9-22-11/h2-7,21H,8-9H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMEAHUYDRYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

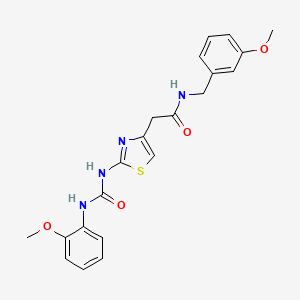

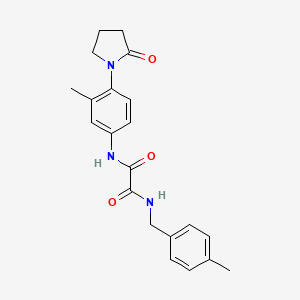

![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)

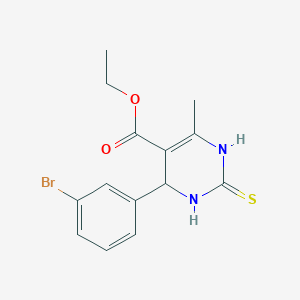

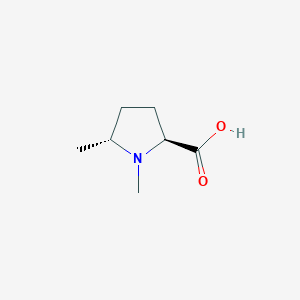

![2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2502202.png)

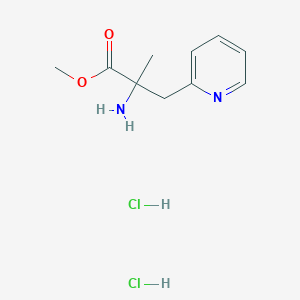

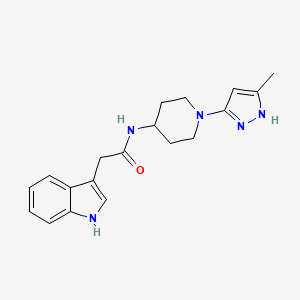

![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)